molecular formula C9H14O2 B576865 (1R)-1,2,3-trimethylcyclopent-2-ene-1-carboxylic acid CAS No. 10333-98-9

(1R)-1,2,3-trimethylcyclopent-2-ene-1-carboxylic acid

Cat. No.: B576865
CAS No.: 10333-98-9
M. Wt: 154.209
InChI Key: YOEPZLBUIXMHKB-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1,2,3-trimethylcyclopent-2-ene-1-carboxylic acid is a naturally occurring organic compound belonging to the class of carboxylic acids It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1,2,3-trimethylcyclopent-2-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media . Another method includes the hydrolysis of nitriles and amides in the presence of catalysts (H+ or OH-) to produce carboxylic acids . Additionally, the carboxylation of Grignard reagents with carbon dioxide followed by acidification is a widely used technique .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(1R)-1,2,3-trimethylcyclopent-2-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to produce more complex carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into primary alcohols or aldehydes.

    Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Various nucleophiles such as amines, alcohols, and halides.

Major Products

The major products formed from these reactions include primary alcohols, aldehydes, ketones, and substituted carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R)-1,2,3-trimethylcyclopent-2-ene-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.

    Biology: Studies have explored its role in biological processes and its potential as a bioactive molecule.

    Medicine: Research is ongoing to investigate its therapeutic potential, including its anti-inflammatory and antimicrobial properties.

    Industry: It is utilized in the production of specialty chemicals, pharmaceuticals, and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of (1R)-1,2,3-trimethylcyclopent-2-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Lauric acid: A saturated fatty acid with similar structural features but different chemical properties.

    Myristic acid: Another carboxylic acid with a longer carbon chain and distinct biological activities.

    Palmitic acid: A common saturated fatty acid with applications in various fields.

Uniqueness

(1R)-1,2,3-trimethylcyclopent-2-ene-1-carboxylic acid is unique due to its specific chemical structure, which imparts distinct reactivity and properties

Properties

CAS No.

10333-98-9

Molecular Formula

C9H14O2

Molecular Weight

154.209

IUPAC Name

(1R)-1,2,3-trimethylcyclopent-2-ene-1-carboxylic acid

InChI

InChI=1S/C9H14O2/c1-6-4-5-9(3,7(6)2)8(10)11/h4-5H2,1-3H3,(H,10,11)/t9-/m1/s1

InChI Key

YOEPZLBUIXMHKB-SECBINFHSA-N

SMILES

CC1=C(C(CC1)(C)C(=O)O)C

Origin of Product

United States

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